molecular formula C19H25ClN4O B2602420 4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride CAS No. 1808718-97-9

4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride

Cat. No.: B2602420
CAS No.: 1808718-97-9
M. Wt: 360.89
InChI Key: FXSYPUHQAVLSLZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminomethyl group attached to a benzene ring, which is further connected to a hydrazide group and a diethylamino-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the aminomethylbenzene derivative. This is achieved through a reaction between benzene and chloroacetic acid in the presence of a strong base like sodium hydroxide. The resulting aminomethylbenzene is then reacted with hydrazine to form the hydrazide derivative. Finally, the diethylamino group is introduced through a nucleophilic substitution reaction with diethylamine.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and continuous flow systems to ensure consistent product quality and yield. The reactions are carefully controlled to maintain optimal temperature and pressure conditions, and purification steps are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like diethylamine.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It can be used as a probe in biochemical assays to study enzyme activities.

  • Medicine: Potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, while the hydrazide group can participate in hydrogen bonding. These interactions can modulate biological processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic acid: Similar structure but lacks the hydrazide and diethylamino groups.

  • N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide: Similar to the target compound but without the aminomethyl group.

Uniqueness: The presence of both the aminomethyl and diethylamino groups in the same molecule makes this compound unique, providing it with distinct chemical and biological properties compared to its similar counterparts.

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Properties

IUPAC Name

4-(aminomethyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O.ClH/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17;/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24);1H/b21-14+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSYPUHQAVLSLZ-UNLLECTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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